molecular formula C10H10F2O4 B8166567 Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate

Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate

Cat. No.: B8166567
M. Wt: 232.18 g/mol
InChI Key: JIHIBYXVPSIMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a difluoroethoxy group and a hydroxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate typically involves the esterification of 3-(2,2-difluoroethoxy)-5-hydroxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,2-difluoroethoxy)-5-oxobenzoate.

    Reduction: Formation of 3-(2,2-difluoroethoxy)-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or hydrophobicity.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to biological receptors. The hydroxy group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,2,2-trifluoroethoxy)-5-hydroxybenzoate
  • Methyl 3-(2,2-difluoroethoxy)-4-hydroxybenzoate
  • Methyl 3-(2,2-difluoroethoxy)-5-methoxybenzoate

Uniqueness

Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate is unique due to the specific positioning of the difluoroethoxy and hydroxy groups on the benzoate core. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-10(14)6-2-7(13)4-8(3-6)16-5-9(11)12/h2-4,9,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHIBYXVPSIMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.